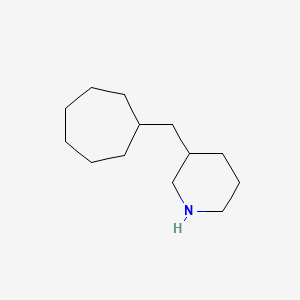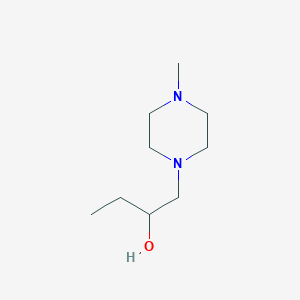
tert-Butyl 4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by its unique chemical structure, which includes a tert-butyl group, an amino group, and a dioxo-thiane ring. This compound is often used as a reference substance in drug impurities and reagents research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with a suitable thiol reagent under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxo-thiane ring to a thiane ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a reference substance for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential as a drug impurity reference and in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of tert-Butyl4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The dioxo-thiane ring is particularly important for its binding affinity to target proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-amino-1-piperidinecarboxylate: Similar structure but lacks the dioxo-thiane ring.
tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate: Contains an additional aminomethyl group
Uniqueness
tert-Butyl4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate is unique due to its dioxo-thiane ring, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and binding affinity, making it valuable in various research applications .
Properties
Molecular Formula |
C10H19NO4S |
|---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
tert-butyl 4-amino-1,1-dioxothiane-4-carboxylate |
InChI |
InChI=1S/C10H19NO4S/c1-9(2,3)15-8(12)10(11)4-6-16(13,14)7-5-10/h4-7,11H2,1-3H3 |
InChI Key |
IHJVWNZTZKIONN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCS(=O)(=O)CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)butanoic acid](/img/structure/B13211212.png)

![1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B13211216.png)
![3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B13211224.png)


![7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13211233.png)
![5-[(Pent-3-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13211237.png)


![tert-Butyl N-[4-(carbamoylmethyl)-3-fluorophenyl]carbamate](/img/structure/B13211262.png)

![tert-Butyl N-methyl-N-{7-methyl-1,8-dioxaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13211265.png)

